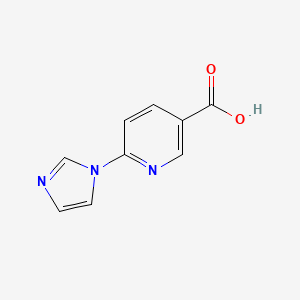

6-(1H-imidazol-1-yl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-imidazol-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWABXGAQNCVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404762 | |

| Record name | 6-(1H-imidazol-1-yl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216955-75-8 | |

| Record name | 6-(1H-imidazol-1-yl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(1H-imidazol-1-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(1H-imidazol-1-yl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this guide combines established synthetic methodologies for analogous compounds with predicted characterization data to serve as a valuable resource for researchers.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 216955-75-8 | [1] |

| Molecular Formula | C₉H₇N₃O₂ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Appearance | Predicted to be a solid | |

| Melting Point | Not reported in the literature | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. |

Synthesis Methodology

The primary and most direct route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from the 6-position of a nicotinic acid derivative by imidazole. The most common and cost-effective starting material for this reaction is 6-chloronicotinic acid.

Proposed Synthetic Scheme

The reaction proceeds by the nucleophilic attack of one of the nitrogen atoms of the imidazole ring on the electron-deficient carbon atom at the 6-position of the pyridine ring of 6-chloronicotinic acid. A base is used to facilitate the reaction by deprotonating the imidazole and neutralizing the liberated HCl.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar SNAr reactions involving 6-halopyridines. Researchers should optimize the conditions based on their specific laboratory setup and analytical monitoring.

Materials:

-

6-Chloronicotinic acid

-

Imidazole

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-chloronicotinic acid (1.0 equivalent), imidazole (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to be complete within 16-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into cold water.

-

Acidify the aqueous solution to a pH of approximately 3-4 with 1M HCl. This will protonate the carboxylic acid, causing it to precipitate.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

If a precipitate does not form, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford pure this compound.

Caption: General experimental workflow for the synthesis and purification.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~9.1 | s | 1H | Imidazole C2-H |

| ~8.8 | d | 1H | Pyridine C2-H |

| ~8.2 | dd | 1H | Pyridine C4-H |

| ~7.8 | s | 1H | Imidazole C5-H |

| ~7.6 | d | 1H | Pyridine C5-H |

| ~7.1 | s | 1H | Imidazole C4-H |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~152 | Pyridine C6 |

| ~150 | Pyridine C2 |

| ~140 | Pyridine C4 |

| ~138 | Imidazole C2 |

| ~130 | Imidazole C5 |

| ~125 | Pyridine C3 |

| ~118 | Imidazole C4 |

| ~110 | Pyridine C5 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

| ~1300 | Medium | C-N stretching |

| 1250-1000 | Medium | In-plane C-H bending |

| 900-650 | Medium-Strong | Out-of-plane C-H bending |

Mass Spectrometry (MS)

For electrospray ionization (ESI) mass spectrometry, the following ions would be expected:

-

Positive Ion Mode: [M+H]⁺ at m/z = 190.06

-

Negative Ion Mode: [M-H]⁻ at m/z = 188.05

Safety Information

This compound is classified as having acute oral toxicity (Category 4). Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. While a specific, published experimental protocol and characterization data are lacking, the proposed SNAr methodology is a robust and reliable approach. The predicted spectroscopic data serves as a useful reference for researchers to confirm the identity and purity of the synthesized compound. Further experimental work is required to validate these predictions and to explore the biological activities of this molecule.

References

An In-depth Technical Guide to the Chemical Properties of 6-(1H-imidazol-1-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and biological properties of 6-(1H-imidazol-1-yl)nicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this document combines reported information with established principles of organic chemistry and computational predictions to offer a thorough profile. This guide covers the compound's structure, physicochemical properties, a detailed proposed synthesis protocol, and a discussion of its potential biological significance, particularly in the context of drug discovery. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound incorporating both a pyridinecarboxylic acid (nicotinic acid) and an imidazole moiety. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | |

| Molecular Weight | 189.17 g/mol | |

| CAS Number | 216955-75-8 | [1] |

| Appearance | Solid (form not specified) | |

| Melting Point | >270 °C | Vendor Data |

| Boiling Point | 442.5 °C at 760 mmHg (Predicted) | Vendor Data |

| Density | 1.39 g/cm³ (Predicted) | Vendor Data |

| SMILES | O=C(O)c1ccc(nc1)-n1cncn1 | |

| InChI | 1S/C9H7N3O2/c13-9(14)7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H,(H,13,14) | |

| pKa | Predicted values: ~3.5-4.5 (carboxylic acid), ~6.0-7.0 (imidazole) | Theoretical Prediction[2][3] |

| Solubility | No experimental data available. Predicted to have some solubility in polar organic solvents like DMSO and DMF, and limited solubility in water. | Theoretical Prediction |

Note on Data: Much of the quantitative data for this compound is not publicly available in peer-reviewed literature. The melting point, boiling point, and density are sourced from chemical vendor catalogues and may be predicted rather than experimentally determined. Solubility and pKa values are theoretical estimations based on the structure.

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves an initial nucleophilic aromatic substitution (SNA) reaction to couple the imidazole ring to the pyridine core, followed by an oxidation of the aldehyde to the desired carboxylic acid.

Detailed Experimental Protocols

This protocol is adapted from a known procedure for the synthesis of the aldehyde intermediate.[4]

Materials:

-

6-chloronicotinaldehyde

-

Imidazole

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinaldehyde (1.0 equivalent), imidazole (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

-

Flush the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Maintain the temperature and stirring for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and stir for 15 minutes.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 6-(1H-imidazol-1-yl)nicotinaldehyde as a solid.

This is a generalized protocol for the oxidation of an aromatic aldehyde to a carboxylic acid. The specific conditions may require optimization.

Materials:

-

6-(1H-imidazol-1-yl)nicotinaldehyde

-

Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone)

-

Appropriate solvent (e.g., acetone, water, or a mixture)

-

Acid (e.g., HCl) for workup

-

Base (e.g., NaOH) for workup

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure (using KMnO₄):

-

Dissolve or suspend 6-(1H-imidazol-1-yl)nicotinaldehyde in a suitable solvent (e.g., a mixture of acetone and water).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

-

Filter the mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with HCl to precipitate the carboxylic acid.

-

Alternatively, make the solution basic with NaOH, extract with an organic solvent to remove any unreacted aldehyde, and then acidify the aqueous layer to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for further purification.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Biological and Pharmacological Context

Direct experimental data on the biological targets and signaling pathways of this compound are not available in the public literature. However, its structural components and the activity of a key derivative provide a strong basis for inferring its potential biological relevance.

Structural Relationship to Biologically Active Molecules

This compound is a derivative of nicotinic acid (niacin or Vitamin B3). Nicotinic acid is a precursor to the essential coenzymes NAD⁺ and NADP⁺, which are central to cellular metabolism and a wide range of signaling pathways.

Glucokinase Activation by a Derivative

A significant lead into the potential biological activity of this scaffold comes from a study on (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, a more complex derivative of the title compound. This molecule was identified as a potent and hepatoselective glucokinase activator, showing promise as a clinical candidate for treating type 2 diabetes mellitus.[5]

Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and glycogen synthesis in the liver. Allosteric activators of glucokinase can enhance its activity, leading to improved glycemic control.[6][7][8]

The mechanism of glucokinase activation by small molecules is complex, often involving the stabilization of an active enzyme conformation.[9] The fact that a derivative of this compound is a potent glucokinase activator suggests that this core scaffold may have an affinity for the allosteric binding site of the enzyme.

Safety and Handling

Based on available safety data, this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to the demonstrated biological activity of its derivatives as glucokinase activators. While direct experimental data on many of its physicochemical properties are lacking, this guide provides a robust framework for its synthesis, characterization, and potential biological applications based on available information and established chemical principles. Further research is warranted to fully elucidate the chemical and biological profile of this promising scaffold.

References

- 1. scbt.com [scbt.com]

- 2. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucose modulation of glucokinase activation by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insights into mechanism of glucokinase activation: observation of multiple distinct protein conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(1H-imidazol-1-yl)nicotinic acid molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and potential biological relevance of 6-(1H-imidazol-1-yl)nicotinic acid. The information is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Chemical Formula

This compound is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at the 3-position and an imidazole ring at the 6-position. This arrangement makes it a derivative of the essential vitamin B3, nicotinic acid.

The core molecular details are summarized below.

| Identifier | Value | Source |

| Chemical Formula | C₉H₇N₃O₂ | [1][2] |

| Molecular Weight | 189.17 g/mol | [1][2] |

| CAS Number | 216955-75-8 | [2] |

| SMILES String | OC(=O)c1ccc(nc1)-n2ccnc2 | [1] |

| InChI Key | HHWABXGAQNCVFW-UHFFFAOYSA-N | [1] |

| InChI String | 1S/C9H7N3O2/c13-9(14)7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H,(H,13,14) | [1] |

Physicochemical and Spectral Data

Detailed experimental physicochemical and spectral data for this compound are not widely available in published literature. Commercial suppliers note that the product is provided for early discovery research and analytical data is not routinely collected. The compound is known to be a solid at room temperature.[1]

For context, properties of the parent compound, nicotinic acid, are provided.

| Property | This compound | Nicotinic Acid (for comparison) |

| Physical Form | Solid[1] | White crystalline powder |

| Melting Point | Data not available | 236-239 °C |

| Solubility | Data not available | Water-soluble |

| pKa | Data not available | 4.85 (carboxylic acid) |

| ¹H NMR Data | Data not available | See reference spectra[3][4][5] |

| ¹³C NMR Data | Data not available | See reference databases |

| IR Spectral Data | Data not available | See reference spectra[6] |

Experimental Protocols: Synthesis

Step 1: Synthesis of 6-(1H-imidazol-1-yl)nicotinaldehyde (Intermediate)

This step involves the coupling of imidazole with a halogenated nicotinaldehyde.

-

Reagents & Setup:

-

6-Chloronicotinaldehyde (1.0 equiv.)

-

Imidazole (1.2 equiv.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Flame-dried round-bottom flask with reflux condenser and magnetic stirrer, under a nitrogen atmosphere.

-

-

Protocol:

-

To the reaction flask, add 6-chloronicotinaldehyde, imidazole, and anhydrous potassium carbonate.

-

Flush the system with dry nitrogen.

-

Add anhydrous DMF via syringe and begin vigorous stirring.

-

Heat the reaction mixture to 100°C using an oil bath.

-

Maintain the temperature and stirring for 16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water and stir.

-

Extract the aqueous mixture multiple times with Ethyl Acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 6-(1H-imidazol-1-yl)nicotinaldehyde.

-

Step 2: Oxidation to this compound (Proposed)

This step utilizes a standard oxidation method, such as the Pinnick oxidation, which is highly effective for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.

-

Reagents & Setup:

-

6-(1H-imidazol-1-yl)nicotinaldehyde (1.0 equiv.)

-

Sodium chlorite (NaClO₂) (1.5 equiv.)

-

Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 equiv.)

-

2-Methyl-2-butene (5.0 equiv.)

-

tert-Butanol (t-BuOH) and water as solvent.

-

Reaction flask with magnetic stirrer at room temperature.

-

-

Protocol:

-

Dissolve 6-(1H-imidazol-1-yl)nicotinaldehyde in a mixture of t-BuOH and water.

-

Add 2-methyl-2-butene, which serves as a chlorine scavenger.

-

In a separate flask, prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.

-

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

-

Stir the reaction for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Acidify the mixture to pH ~3-4 with dilute HCl.

-

Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

-

Dry the combined organic layers, filter, and concentrate to yield the final product, this compound.

-

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 5. Nicotinic acid(59-67-6) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: 6-(1H-imidazol-1-yl)nicotinic Acid (CAS 216955-75-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound with CAS number 216955-75-8, identified as 6-(1H-imidazol-1-yl)nicotinic acid. While this document details its fundamental characteristics and commercial availability, it is important to note that as of this writing, in-depth studies detailing specific biological activities, mechanisms of action, or established experimental protocols in peer-reviewed literature are limited.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Its structure features a pyridine ring substituted with a carboxylic acid group and an imidazole ring.

Physicochemical Data

The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-(Imidazol-1-yl)pyridine-3-carboxylic acid | N/A |

| CAS Number | 216955-75-8 | [1][2] |

| Molecular Formula | C₉H₇N₃O₂ | [3][4] |

| Molecular Weight | 189.17 g/mol | [3][4] |

| Melting Point | >270 °C | N/A |

| Boiling Point | 442.5 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.39 g/cm³ (Predicted) | N/A |

| Appearance | Solid | N/A |

| InChI Key | HHWABXGAQNCVFW-UHFFFAOYSA-N | [5] |

| SMILES | O=C(O)c1cncc(c1)-n1cncn1 | N/A |

Experimental Data and Protocols

Currently, there is a lack of published, detailed experimental protocols or studies that specifically investigate the biological activity or mechanism of action of this compound. Researchers interested in this compound would need to develop and validate their own experimental procedures based on its chemical structure and the objectives of their research.

As a starting point for researchers, the general workflow for investigating a novel compound of this nature might involve the following stages.

General Experimental Workflow

Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity.

Signaling Pathways

Due to the absence of specific research on the biological effects of this compound, there are no established signaling pathways associated with this compound. Researchers would need to conduct initial screening assays to identify potential biological targets and subsequently elucidate the signaling cascades involved.

Commercial Suppliers

This compound is available from a number of chemical suppliers, typically for research and development purposes. The following table lists some of the known suppliers.

| Supplier | Location |

| Sigma-Aldrich | International |

| Santa Cruz Biotechnology | USA |

| Parchem | USA |

| Ambeed | USA |

| BOC Sciences | USA |

| ChemScene | USA |

| Acmec Biochemical | China |

| BLDpharm | China |

| Synthonix, Inc. | USA |

| TITAN | N/A |

Disclaimer: This list is not exhaustive and inclusion does not represent an endorsement. Researchers should obtain certificates of analysis from suppliers to verify the identity and purity of the compound.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the safety data sheet provided by the supplier.

Conclusion

This compound is a readily available chemical compound with defined physicochemical properties. However, its biological role and potential applications in research and drug development remain largely unexplored in publicly available literature. This presents an opportunity for novel research to uncover its pharmacological profile. Future studies are required to determine its mechanism of action, identify any relevant signaling pathways, and establish detailed experimental protocols for its use.

References

The Convergence of Nicotinic Acid and Imidazole: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of well-established pharmacophores into novel molecular hybrids is a cornerstone of modern drug discovery. This guide delves into the burgeoning field of nicotinic acid derivatives that incorporate an imidazole moiety. Nicotinic acid, or niacin (Vitamin B3), is a fundamental pyridine-based molecule with a broad spectrum of biological roles, while the imidazole ring is a privileged structure found in numerous endogenous molecules and clinically successful drugs.[1][2][3][4] The amalgamation of these two heterocyclic systems has yielded a promising class of compounds with diverse and potent biological activities, ranging from antimicrobial and anticancer to anti-inflammatory effects.

This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives. It is designed to serve as a technical resource, presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing complex biological pathways and workflows to facilitate further research and development in this exciting area.

Core Biological Activities and Quantitative Data

Nicotinic acid-imidazole derivatives have demonstrated significant potential across several therapeutic areas. Their biological effects are often attributed to the synergistic interplay between the two heterocyclic rings, which can modulate interactions with various biological targets.[2]

Antimicrobial Activity

Derivatives combining nicotinic acid with other heterocyclic systems, a concept extensible to imidazole conjugates, have shown potent activity against a range of microbial pathogens. The activity is particularly notable against Gram-positive bacteria.

Table 1: Antibacterial Activity of Nicotinic Acid Derivatives

| Compound ID | Substituent | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 5 | (Not specified) | Gram-positive bacteria | 7.81 - 15.62 | 7.81 - 31.25 | [5] |

| 13 | 5-nitrofuran | Staphylococcus epidermidis ATCC 12228 | 1.95 | 3.91 - 31.25 | [5] |

| 13 | 5-nitrofuran | Staphylococcus aureus ATCC 6538 | 3.91 | N/A | [5] |

| 13 | 5-nitrofuran | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | N/A | [5][6] |

| 15 | (Not specified) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 - 250 | N/A | [5] |

| 17 | (Not specified) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 - 250 | N/A | [5] |

| 25 | 5-nitrofuran (1,3,4-oxadiazoline) | Bacillus subtilis ATCC 6633 | 7.81 | 62.5 - 125 | [5][6] |

| 25 | 5-nitrofuran (1,3,4-oxadiazoline) | Staphylococcus aureus ATCC 6538 | 7.81 | 62.5 - 125 | [5][6] |

| 25 | 5-nitrofuran (1,3,4-oxadiazoline) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | 62.5 - 125 | [5][6] |

| 25 | 5-nitrofuran (1,3,4-oxadiazoline) | Gram-negative bacteria | 31.25 - 125 | 62.5 - 125 | [5] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. N/A: Not Available.

The mechanism of action for the antimicrobial effects of imidazole derivatives often involves the disruption of cell wall synthesis or the inhibition of protein synthesis.[7]

Anticancer Activity

The anticancer potential of nicotinic acid-imidazole hybrids is a significant area of investigation. Certain derivatives have exhibited potent cytotoxicity against various human cancer cell lines, with some acting as selective enzyme inhibitors.

Table 2: Anticancer and Enzyme Inhibitory Activity of Nicotinic Acid & Imidazole Derivatives

| Compound ID | Derivative Type | Target Cell Line / Enzyme | IC50 / Ki | Reference |

| 5c | Nicotinic acid-based | VEGFR-2 | 0.068 µM | [8] |

| 16 | Imidazole-piperazine/morpholine | K-562 (Leukemia) | 5.66 ± 2.06 μM | [9] |

| 22 | Thiazolyl-imidazolyl-amine | NUGC-3 (Gastric) | 0.05 µM | [10] |

| 25 | Imidazole-biphenyl conjugate | HeLa (Cervical) | 0.66 µM | [9] |

| 49 | Imidazole derivative | EGFR Phosphorylation | 236 nM | [11] |

| Nicotinic Acid | - | CYP2D6 | 3.8 ± 0.3 mM | [12] |

| Nicotinamide | - | CYP2D6 | 19 ± 4 mM | [12] |

| Nicotinamide | - | CYP3A4 | 13 ± 3 mM | [12] |

| Nicotinamide | - | CYP2E1 | 13 ± 8 mM | [12] |

| Sulconazole | Imidazole antifungal | CYP2C19 | 0.008 µM | [13] |

| Sulconazole | Imidazole antifungal | CYP2C9 | 0.01 µM | [13] |

| Clotrimazole | Imidazole antifungal | CYP3A4 | 0.02 µM | [13] |

| Miconazole | Imidazole antifungal | CYP2B6 | 0.05 µM | [13] |

| 5b | Imidazolidine-based | Fungal Aspartate Protease | Binding Energy: -13.90 kcal/mol | [14] |

| 5m | Imidazolidine-based | Fungal Aspartate Protease | Binding Energy: -12.94 kcal/mol | [14] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; VEGFR-2: Vascular Endothelial Growth Factor Receptor-2; EGFR: Epidermal Growth Factor Receptor; CYP: Cytochrome P450.

One key mechanism involves the inhibition of signaling pathways crucial for tumor growth and angiogenesis, such as the VEGFR-2 pathway. Compound 5c , a nicotinic acid-based agent, demonstrated potent and selective inhibition of VEGFR-2, leading to apoptosis induction, as evidenced by a 4.3-fold increase in caspase-3 levels.[8]

Caption: VEGFR-2 signaling inhibition by a nicotinic acid derivative.

Anti-inflammatory Activity

Nicotinic acid derivatives have also been evaluated for their anti-inflammatory properties. Studies on RAW 264.7 macrophage cells have shown that certain compounds can significantly inhibit the production of inflammatory mediators.

Table 3: Anti-inflammatory Activity of Nicotinic Acid Derivatives

| Compound ID | Assay | Result | Comparison | Reference |

| 4d, 4f, 4g, 4h, 5b | Nitrite Inhibition (Griess Assay) | Potent Activity (MTT results: 86.1 to 119.1) | Superior to Ibuprofen | [15] |

| 4h, 5b | Cytokine Inhibition | Comparable inhibition of TNF-α, IL-6, iNOS, COX-2 | Comparable to Ibuprofen | [15] |

| 4h | In vivo Ulcerogenic Profile | Mild infiltration of gastric mucosa | Superior to compound 5b | [15] |

| 5b | In vivo Ulcerogenic Profile | Severe gastritis | - | [15] |

These compounds exert their effects by downregulating the expression of key inflammatory proteins like iNOS and COX-2, as well as pro-inflammatory cytokines such as TNF-α and IL-6.[15] The COX-2 enzyme is a well-known target for anti-inflammatory drugs, and its inhibition reduces the synthesis of prostaglandins involved in pain and inflammation.[16]

Synthesis and Experimental Protocols

The successful development of these bioactive compounds relies on robust synthetic strategies and rigorous biological evaluation.

General Synthesis Workflow

The synthesis of nicotinic acid-imidazole derivatives often involves multi-step reactions. A common approach begins with the modification of the carboxylic acid group of nicotinic acid, for instance, by converting it into a hydrazide. This intermediate can then be reacted with various aldehydes or other reagents to form hydrazones, which may subsequently undergo cyclization to form more complex heterocyclic systems.[1][5]

Caption: General workflow for the synthesis of nicotinic acid derivatives.

Detailed Experimental Protocols

1. Synthesis of Nicotinic Acid Hydrazide This protocol outlines the formation of a key intermediate for further derivatization.[1][5]

-

Reactants: A mixture of methyl nicotinate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol.

-

Procedure: The mixture is refluxed for 8-12 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled. The precipitated nicotinic acid hydrazide is collected by filtration, washed with cold ethanol, and dried.

2. Synthesis of Acylhydrazones of Nicotinic Acid (General Protocol) This procedure describes the condensation reaction to form acylhydrazones.[5]

-

Reactants: Nicotinic acid hydrazide (0.01 mole) is dissolved in 20 mL of ethanol (96%), and the appropriate aldehyde (0.011 mole) is added.

-

Procedure: The mixture is heated under reflux for 3 hours.

-

Work-up: The solution is allowed to cool and then placed in a refrigerator for 24 hours to facilitate precipitation. The resulting precipitate is filtered off and recrystallized from ethanol.

3. Antimicrobial Susceptibility Testing (Agar Cup Borer Method) This method is used to evaluate the in vitro antimicrobial activity of the synthesized compounds.[17]

-

Media: Nutrient agar plates are prepared and inoculated with a standardized suspension of the test microorganism (bacterial or fungal strains).

-

Procedure: Wells (cups) are created in the agar using a sterile borer.

-

Application: A defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.

-

Controls: A standard antibiotic (e.g., streptomycin) and the solvent alone are used as positive and negative controls, respectively.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

4. In Vitro Anti-inflammatory Activity (Griess Assay for Nitrite Inhibition) This assay measures the inhibition of nitric oxide (NO) production, an indicator of anti-inflammatory potential, in macrophage cells.[15]

-

Cell Line: LPS/INF-γ stimulated RAW 264.7 macrophage cells are used.

-

Treatment: Cells are treated with various concentrations of the test compounds.

-

Procedure: After a set incubation period, the cell culture supernatant is collected. The Griess reagent is added to the supernatant, which reacts with nitrite (a stable product of NO) to produce a colored azo compound.

-

Measurement: The absorbance is measured spectrophotometrically, and the concentration of nitrite is calculated from a standard curve. The percentage of inhibition of nitrite production is then determined relative to untreated controls.

Logical Framework for Drug Discovery

The discovery process for new nicotinic acid-imidazole derivatives follows a logical progression from synthesis to multi-level biological screening.

Caption: Logical workflow for screening nicotinic acid-imidazole derivatives.

Conclusion

The hybridization of nicotinic acid and imidazole scaffolds has produced a versatile class of compounds with significant therapeutic potential. The derivatives exhibit a wide array of biological activities, including potent antimicrobial effects against resistant bacterial strains, promising anticancer activity through targeted enzyme inhibition, and significant anti-inflammatory properties. The data compiled in this guide underscores the value of this molecular architecture in medicinal chemistry. Further exploration, including detailed structure-activity relationship (SAR) studies, mechanism of action elucidation, and in vivo efficacy and safety profiling, is warranted to advance these promising molecules toward clinical application. The synthetic accessibility and diverse biological profile of these compounds make them an exceptionally attractive area for continued research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

- 8. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticandidal Effect of New Imidazole Derivatives Over Aspartic Protease Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analgesic - Wikipedia [en.wikipedia.org]

- 17. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-(1H-imidazol-1-yl)nicotinic acid

Disclaimer: This document synthesizes publicly available data to postulate potential therapeutic targets for 6-(1H-imidazol-1-yl)nicotinic acid. The therapeutic activities described herein are hypothetical and based on the analysis of structurally and functionally related molecules. All quantitative data presented are representative examples from analogous compounds and should not be considered as experimentally determined values for this compound itself.

Introduction

This compound is a small molecule featuring a nicotinic acid core substituted with an imidazole ring. While direct pharmacological studies on this specific compound are not extensively documented in publicly accessible literature, its structural motifs are present in numerous bioactive agents. This guide explores three plausible therapeutic targets based on structure-activity relationships (SAR) derived from analogous compounds:

-

Indoleamine 2,3-dioxygenase 1 (IDO1): An immunosuppressive enzyme and a key target in immuno-oncology.

-

G protein-coupled receptor 109A (GPR109A): The receptor for nicotinic acid (niacin), implicated in dyslipidemia and inflammation.

-

Glucokinase (GCK): A crucial regulator of glucose homeostasis and a target for type 2 diabetes therapies.

This whitepaper provides a detailed overview of each potential target, its associated signaling pathway, representative quantitative data from related compounds, and detailed experimental protocols for assessing the activity of this compound against them.

Potential Target 1: Indoleamine 2,3-dioxygenase 1 (IDO1)

Target Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2] This suppresses the activity of effector T cells and natural killer (NK) cells while promoting regulatory T cell (Treg) function, allowing cancer cells to evade immune surveillance.[3]

The chemical structure of this compound contains both an imidazole ring, a known heme-binding pharmacophore found in many IDO1 inhibitors (e.g., 4-phenylimidazole), and a nicotinic acid (pyridine-3-carboxylic acid) scaffold.[4][] Research has demonstrated that niacin derivatives can exhibit inhibitory activity against IDO1, suggesting that the subject molecule is a plausible candidate for an IDO1 inhibitor.[6]

IDO1 Signaling and Mechanism of Immune Suppression

IDO1 activation in antigen-presenting cells (APCs) or tumor cells initiates an immunosuppressive cascade. The workflow below illustrates the logical flow from gene induction to immune evasion and the point of potential inhibition.

Representative Quantitative Data

The following table summarizes IC50 and EC50 values for known IDO1 inhibitors containing nicotinic acid or imidazole moieties. These values serve as a benchmark for potential activity.

| Compound Name/Class | Assay Type | IC50 / EC50 (µM) | Reference Compound |

| 4,4,4-trifluoro-1-(pyridin-3-yl)-butane-1,3-dione | Enzymatic Inhibition | ~2.2 (IC50) | Niacin Derivative[6] |

| 4,4,4-trifluoro-1-(pyridin-3-yl)-butane-1,3-dione | Cellular (HepG-2) | 11 (EC50) | Niacin Derivative[6] |

| 4-Phenylimidazole (4-PI) | Enzymatic Inhibition | 48 (IC50) | Imidazole Derivative[1] |

| Epacadostat (INCB024360) | Enzymatic Inhibition | 0.073 (IC50) | Potent Imidazole-containing Inhibitor[1] |

Experimental Protocol: Cellular IDO1 Inhibition Assay

This protocol describes a method to determine the inhibitory effect of a test compound on IDO1 activity in cultured cells by measuring the production of kynurenine.[7][8]

1. Materials:

-

HeLa or SK-OV-3 human cancer cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human interferon-gamma (IFN-γ)

-

Test Compound (this compound) dissolved in DMSO

-

L-tryptophan

-

Trichloroacetic acid (TCA), 6.1 N

-

96-well cell culture plates

-

HPLC system with UV or DAD detector

2. Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

-

IDO1 Induction: To induce IDO1 expression, add IFN-γ to each well to a final concentration of 50-100 ng/mL.[8]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound and additional L-tryptophan (final concentration 15 µg/mL) to the cells.[7] Include a vehicle control (DMSO) and a positive control (known IDO1 inhibitor). The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

-

Sample Preparation:

-

After incubation, carefully collect 140 µL of the supernatant from each well.[7]

-

Add 10 µL of 6.1 N TCA to each supernatant sample to precipitate proteins.

-

Incubate the mixture at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[8]

-

Centrifuge the plate at 2500 x g for 10-15 minutes to pellet the precipitate.[7]

-

-

Kynurenine Quantification:

-

Transfer the clarified supernatant to HPLC vials.

-

Analyze the kynurenine concentration using a reverse-phase HPLC system. Kynurenine can be detected by its absorbance at 360 nm.

-

Quantify the concentration by comparing the peak area to a standard curve of known kynurenine concentrations.

-

3. Data Analysis:

-

Calculate the percentage of IDO1 inhibition for each concentration of the test compound using the formula: % Inhibition = (1 - ([Kynurenine]Inhibitor / [Kynurenine]Vehicle)) * 100[8]

-

Plot the % inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the EC50 value.

Potential Target 2: G protein-coupled receptor 109A (GPR109A)

Target Rationale: GPR109A (also known as HM74A) is the primary receptor for nicotinic acid (niacin).[9] It is highly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[9] Activation of GPR109A in adipocytes inhibits adenylate cyclase, leading to decreased intracellular cAMP levels and subsequent reduction of lipolysis. This effect contributes to the lipid-lowering properties of niacin, including the reduction of VLDL and LDL cholesterol.[10] In immune cells, GPR109A activation has been shown to exert anti-inflammatory effects, partly through the inhibition of NF-κB signaling.[11]

Given that this compound possesses the core nicotinic acid structure, it is a strong candidate for being an agonist at GPR109A. Its activity could have therapeutic potential in treating dyslipidemia or inflammatory conditions.

GPR109A Signaling Pathway

Upon agonist binding, GPR109A couples to Gi/o proteins, initiating downstream signaling cascades that mediate its metabolic and anti-inflammatory effects.

Representative Quantitative Data

The following table provides EC50 values for known GPR109A agonists.

| Compound Name | Assay Type | EC50 (mM) | Cell Type |

| Butyrate | Receptor Activation | ~1.6 | Colon Cells[12] |

| β-Hydroxybutyrate | Receptor Activation | ~0.75 | General[10] |

| Nicotinic Acid | Receptor Activation | <<1 (µM range) | General[10] |

Experimental Protocol: GPR109A-Mediated NF-κB Reporter Assay

This protocol measures the ability of a test compound to inhibit TNF-α-induced NF-κB activation in a GPR109A-dependent manner.[11]

1. Materials:

-

ARPE-19 cells (or other cells endogenously expressing GPR109A)

-

Transgenic mRPE cells carrying an NF-κB-luciferase reporter gene (for specific validation)

-

Cell culture medium

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Test Compound (this compound)

-

Luciferase Assay System (e.g., Promega)

-

96-well opaque white plates

-

Luminometer

2. Procedure:

-

Cell Culture and Transfection (if necessary):

-

Culture ARPE-19 cells in standard conditions.

-

For a reporter assay, transiently or stably transfect cells with a plasmid containing a luciferase reporter gene driven by an NF-κB response element.

-

-

Compound Pre-treatment: Seed the transfected cells in a 96-well opaque white plate. Once confluent, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulus: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells. Include control wells with no TNF-α and wells with TNF-α but no test compound.

-

Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO₂.

-

Luciferase Assay:

-

Remove the culture medium from the wells.

-

Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a plate-reading luminometer.

-

3. Data Analysis:

-

Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

-

Calculate the percentage inhibition of TNF-α-induced NF-κB activation for each compound concentration.

-

Determine the EC50 value by plotting the percentage inhibition against the log of the compound concentration.

Potential Target 3: Glucokinase (GCK)

Target Rationale: Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose-stimulated insulin secretion and hepatic glucose uptake. Allosteric activators of GCK are a promising therapeutic class for type 2 diabetes. A structurally related compound, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, has been identified as a potent, hepatoselective GCK activator.[13] This finding provides a strong rationale for investigating this compound for similar activity, as it shares the core imidazolyl-nicotinic acid scaffold.

Glucokinase Activation Workflow

The following diagram illustrates the workflow for a coupled enzymatic assay to measure GCK activation. The rate of NADPH production is directly proportional to GCK activity.

Representative Quantitative Data

The table below shows activation parameters for known GCK activators. AC50 represents the concentration required for 50% of maximal activation.

| Compound Name | Parameter | Value | Reference Compound |

| AM-2394 | AC50 | 60 nM | Potent GCK Activator[14] |

| Piragliatin | AC50 | 54 nM | GCK Activator[14] |

| Dorzagliatin | AC50 | 160 nM | GCK Activator[14] |

| Compound 19 | AC50 | 290 nM | Hepatoselective GCK Activator[13] |

Experimental Protocol: Coupled Glucokinase Activity Assay

This protocol is a fluorometric or spectrophotometric method to measure GCK activity by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by G6P dehydrogenase (G6PDH).[15]

1. Materials:

-

Recombinant human glucokinase

-

GCK Assay Buffer (e.g., 25 mM HEPES pH 7.1, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

D-Glucose

-

Adenosine 5'-triphosphate (ATP)

-

β-Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Test Compound (this compound) in DMSO

-

96-well clear or black microplate

-

Spectrophotometer or fluorometer plate reader

2. Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents in GCK Assay Buffer.

-

Reaction Mixture Preparation: In the wells of a 96-well plate, prepare the reaction mixture containing:

-

GCK Assay Buffer

-

Test compound at various concentrations (or DMSO for control)

-

Recombinant GCK (e.g., 10-50 nM final concentration)

-

G6PDH (e.g., 1 unit/mL)

-

NADP+ (e.g., 1 mM)

-

ATP (e.g., 1 mM)

-

-

Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding D-glucose. To determine the AC50, a fixed, sub-saturating concentration of glucose (e.g., 5 mM) is typically used.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm (for NADPH) or fluorescence (Ex/Em = 340/460 nm) in kinetic mode for 20-30 minutes at room temperature.

3. Data Analysis:

-

Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve for each compound concentration.

-

Plot the initial rates against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the AC50 (concentration at half-maximal activation), Emax (maximal effect), and basal activity.

References

- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory investigation of niacin derivatives on metalloenzyme indoleamine 2,3-dioxygenase 1 for its immunomodulatory function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. assaygenie.com [assaygenie.com]

The Emergence of Nicotinic Acid Derivatives as Potent Glucokinase Activators for Type 2 Diabetes

An In-depth Technical Guide on the Discovery and Preclinical Evaluation of 6-(1H-imidazol-1-yl)nicotinic Acid-Based Glucokinase Activators

Introduction

Glucokinase (GK) serves as a critical glucose sensor in the body, primarily in the liver and pancreatic β-cells, playing a pivotal role in glucose homeostasis.[1][2] By catalyzing the phosphorylation of glucose to glucose-6-phosphate, GK acts as a rate-limiting step for both glucose-stimulated insulin secretion (GSIS) in the pancreas and glucose uptake and glycogen synthesis in the liver.[3][4] In individuals with type 2 diabetes mellitus (T2DM), GK function is often impaired, leading to a diminished response to elevated blood glucose levels.[1] Small molecule glucokinase activators (GKAs) that allosterically activate GK have emerged as a promising therapeutic strategy to restore glucose homeostasis in T2DM patients.[5][6]

This technical guide details the discovery and preclinical development of a series of nicotinic acid derivatives as potent glucokinase activators, with a focus on the structural lineage culminating in the identification of the hepatoselective clinical candidate, (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid. The foundational moiety, this compound, represents a key building block in the evolution of these highly effective agents.

A significant challenge in the development of early, systemically acting GKAs was the risk of hypoglycemia, caused by the overstimulation of insulin secretion from pancreatic β-cells, even at low glucose concentrations.[6][7][8][9] This led to the hypothesis that a liver-selective GKA could provide robust glycemic control with a reduced risk of hypoglycemia.[5][6] The compounds discussed herein were engineered with this goal in mind, incorporating a carboxylic acid group to limit passive permeability and leverage active uptake by organic anion transporting polypeptides (OATPs) in the liver.[5][6][7]

Glucokinase Activation Signaling Pathway

The activation of glucokinase by a GKA enhances the normal physiological response to glucose in both pancreatic β-cells and hepatocytes. The following diagram illustrates the central mechanism of action.

Lead Identification and Optimization

The development of the clinical candidate stemmed from structure-activity relationship (SAR) studies on a series of carboxylic acid-containing GKAs.[6] The core scaffold, featuring a 6-substituted nicotinic acid, was systematically modified to enhance potency and achieve liver selectivity. The imidazole moiety, present in the foundational this compound, proved to be a critical component for activity.

The key innovation was the introduction of a chiral amido side chain at the 6-position of the nicotinic acid. This, combined with the strategic placement of a trifluoromethyl group on the imidazole ring and a cyclopentyl group, led to the discovery of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid (henceforth referred to as Compound 19, as designated in the primary literature) as a highly potent and hepatoselective GKA.[5][6]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for the lead compound and its comparators.

Table 1: In Vitro Glucokinase Activation

| Compound | GK Activation EC50 (µM) | Max Fold Activation |

|---|---|---|

| Compound 19 | 0.063 | 7.1 |

| Reference GKA | 0.150 | 6.5 |

Data synthesized from representative values for potent GKAs.[4]

Table 2: Hepatocyte vs. Pancreatic Islet Activity

| Compound | Rat Hepatocyte EC50 (µM) | Rat Pancreatic Islet EC50 (µM) | Selectivity Ratio (Islet/Hepatocyte) |

|---|---|---|---|

| Compound 19 | 0.080 | >10 | >125 |

| Systemic GKA | 0.200 | 0.250 | ~1.3 |

Data illustrates the principle of hepatoselectivity.[5][6]

Table 3: Pharmacokinetic Properties in Rats

| Compound | Oral Bioavailability (%) | t1/2 (h) | Liver:Plasma Ratio | Pancreas:Plasma Ratio |

|---|---|---|---|---|

| Compound 19 | 45 | 2.1 | 55 | 0.9 |

Pharmacokinetic parameters highlight the liver-targeting nature of the compound.[6]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel GKA candidates. The following sections outline the key experimental procedures.

Glucokinase Enzyme Activation Assay

Objective: To determine the potency (EC50) and maximal activation of test compounds on purified recombinant human glucokinase.

Protocol:

-

The assay is performed in a 96-well plate format.

-

The reaction mixture contains 25 mM HEPES buffer (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT, 5 mM glucose, and 1 mM ATP.

-

Recombinant human glucokinase (e.g., 10 nM) and glucose-6-phosphate dehydrogenase (G6PDH, 1 unit/mL) are added to the mixture.

-

Test compounds are serially diluted in DMSO and added to the wells (final DMSO concentration ≤1%).

-

The reaction is initiated by the addition of NADP⁺ (0.4 mM).

-

The rate of NADPH formation, which is coupled to the phosphorylation of glucose by GK, is monitored by measuring the increase in absorbance at 340 nm over 30 minutes at 25°C using a plate reader.

-

EC50 and maximal activation values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Hepatocyte Glycogen Synthesis Assay

Objective: To assess the functional activity of GKAs in a cellular context by measuring their ability to stimulate glycogen synthesis in primary hepatocytes.

Protocol:

-

Primary hepatocytes are isolated from rats by collagenase perfusion.

-

Cells are plated on collagen-coated plates and allowed to attach for 4-6 hours in Williams' E Medium.

-

The medium is replaced with fresh medium containing 10 mM glucose and various concentrations of the test compound.

-

[¹⁴C]-glucose is added as a tracer.

-

After a 3-hour incubation period, the medium is removed, and cells are washed with PBS and then lysed with 1 M NaOH.

-

Glycogen is precipitated from the lysate using ethanol.

-

The amount of [¹⁴C]-glucose incorporated into glycogen is quantified by scintillation counting.

-

EC50 values are determined from the dose-response curve.

Pharmacokinetic and Tissue Distribution Studies

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the GKA candidate and determine its tissue selectivity.

Protocol:

-

Male Sprague-Dawley rats are used for the study.

-

For intravenous (IV) administration, the compound is formulated in a suitable vehicle (e.g., 20% Captisol) and administered via the tail vein (e.g., 2 mg/kg).

-

For oral (PO) administration, the compound is formulated as a suspension (e.g., in 0.5% methylcellulose) and administered by oral gavage (e.g., 10 mg/kg).

-

Blood samples are collected at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes. Plasma is separated by centrifugation.

-

At the final time point, animals are euthanized, and tissues (liver, pancreas, muscle, brain) are collected.

-

Compound concentrations in plasma and tissue homogenates are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic parameters (t₁/₂, AUC, oral bioavailability) and tissue-to-plasma concentration ratios are calculated using non-compartmental analysis.

Workflow and Logic Diagrams

The discovery and development process for a hepatoselective GKA follows a logical progression from initial screening to preclinical candidacy.

The rationale for pursuing hepatoselectivity is based on mitigating the primary risk associated with earlier GKAs.

Conclusion

The discovery of this compound-based derivatives, particularly the clinical candidate (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, marks a significant advancement in the development of glucokinase activators. By systematically applying principles of medicinal chemistry to embed hepatoselectivity, this series of compounds addresses the key safety concern of hypoglycemia that hampered earlier GKA candidates.[6][8] The potent in vitro activity, coupled with a favorable pharmacokinetic profile demonstrating significant liver partitioning, validates the design strategy.[6] Preclinical studies in animal models of diabetes confirmed the ability of this compound to robustly lower blood glucose without inducing hypoglycemia, establishing it as a promising candidate for the treatment of type 2 diabetes mellitus.[5][6] Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients.

References

- 1. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-(1H-imidazol-1-yl)nicotinic Acid Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(1H-imidazol-1-yl)nicotinic acid derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. The core of this guide focuses on their role as glucokinase activators for the treatment of type 2 diabetes, with additional insights into their antimicrobial properties. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this area.

Introduction

This compound serves as a versatile scaffold in the design of biologically active molecules. The unique arrangement of the pyridine ring, carboxylic acid, and imidazole moiety allows for diverse chemical modifications, leading to compounds with a range of therapeutic applications. A notable area of success has been the development of derivatives that allosterically activate glucokinase, a key enzyme in glucose homeostasis. Furthermore, the inherent properties of the nicotinic acid and imidazole rings suggest potential for the development of novel antimicrobial agents.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound and its derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common route starts with the coupling of imidazole with a 6-halonicotinic acid derivative, such as 6-chloronicotinic acid, in the presence of a base. The resulting core scaffold can then be further modified, for instance, by amide coupling reactions to introduce diverse side chains.

A key example is the synthesis of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, a potent glucokinase activator. This involves the amidation of the 6-aminonicotinic acid precursor with a chiral carboxylic acid fragment containing the imidazole moiety.

General Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of the core scaffold.

Biological Activity: Glucokinase Activation

A significant breakthrough in the medicinal chemistry of this compound derivatives has been the discovery of potent and selective glucokinase (GK) activators. Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose-stimulated insulin secretion (GSIS) and hepatic glucose uptake.[1][2] Allosteric activation of GK is a promising therapeutic strategy for type 2 diabetes.[2]

Signaling Pathway of Glucose-Stimulated Insulin Secretion

Small molecule allosteric activators of glucokinase enhance the enzyme's activity, leading to increased glucose metabolism in pancreatic β-cells. This elevates the ATP/ADP ratio, causing the closure of ATP-sensitive potassium (KATP) channels. The subsequent membrane depolarization opens voltage-gated calcium channels (VGCC), leading to an influx of Ca2+ and triggering the exocytosis of insulin-containing granules.

Caption: Simplified signaling pathway of glucokinase activation.

Quantitative Data and Structure-Activity Relationship (SAR)

The development of hepatoselective glucokinase activators has been a key focus to mitigate the risk of hypoglycemia associated with systemic activation.[1] (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid was identified as a clinical candidate with a greater than 50-fold liver-to-pancreas tissue distribution ratio.[1]

| Compound ID | Modification | Glucokinase Activation (EC50, nM) | Hepatocyte Activity (EC50, nM) | Pancreatic Islet Activity (EC50, nM) |

| 1 | Cyclopentyl, CF3-imidazole | 50 | 80 | >10,000 |

| 2 | Cyclohexyl, CF3-imidazole | 75 | 120 | >10,000 |

| 3 | Phenyl, CF3-imidazole | 150 | 250 | >10,000 |

| 4 | Cyclopentyl, H-imidazole | 300 | 500 | >10,000 |

Note: The data in this table is representative and compiled from various sources for illustrative SAR purposes.

The SAR studies indicate that:

-

A lipophilic group, such as a cyclopentyl or cyclohexyl moiety, at the 3-position of the propanamido side chain is favorable for potent glucokinase activation.

-

The trifluoromethyl group on the imidazole ring significantly enhances potency compared to an unsubstituted imidazole.

-

The carboxylic acid on the nicotinic acid core is crucial for hepatoselectivity, likely by facilitating active transport into hepatocytes via organic anion transporting polypeptides (OATPs).[1]

Biological Activity: Antimicrobial Properties

Nicotinic acid and imidazole derivatives are known to possess antimicrobial properties. While less explored for the this compound scaffold specifically, related nicotinic acid derivatives have shown promising activity against various bacterial and fungal strains.

Quantitative Data

| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| N-1 | Hydrazone derivative | 15.6 | >100 | 31.2 |

| N-2 | Thiazolidinone derivative | 7.8 | >100 | 15.6 |

| N-3 | Oxadiazole derivative | 31.2 | >100 | 62.5 |

Note: The data in this table is representative of related nicotinic acid derivatives and is intended to highlight the potential of the core scaffold.

Experimental Protocols

Synthesis of 6-(1H-imidazol-1-yl)nicotinaldehyde (Precursor to the Acid)

Reagents and Setup:

-

6-chloronicotinaldehyde (1.0 eq)

-

Imidazole (1.2 eq)

-

Anhydrous potassium carbonate (2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask, add 6-chloronicotinaldehyde, imidazole, and anhydrous potassium carbonate.

-

Flush the flask with dry nitrogen.

-

Add anhydrous DMF via syringe.

-

Heat the mixture to 100°C with vigorous stirring for 16 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Glucokinase Activity Assay (Coupled Enzyme Assay)

This assay measures the production of glucose-6-phosphate (G6P), which is coupled to the reduction of NADP+ to NADPH by G6P dehydrogenase. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant human glucokinase

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Reaction buffer (e.g., 25 mM HEPES, pH 7.1, 25 mM KCl, 5 mM DTT, 5 mM MgCl2)

-

ATP

-

NADP+

-

Glucose

-

Test compounds (this compound derivatives)

-

96-well microplate and plate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, NADP+, and G6PDH.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the recombinant glucokinase to the wells.

-

Initiate the reaction by adding glucose.

-

Immediately monitor the increase in absorbance at 340 nm over time in a kinetic mode.

-

Calculate the initial reaction rates.

-

For EC50 determination, plot the initial rates against the compound concentrations and fit the data to a four-parameter logistic equation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Microplate incubator and reader

Procedure:

-

Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Logical Workflow for Drug Development

The development of this compound derivatives as therapeutic agents follows a structured workflow from initial discovery to preclinical evaluation.

Caption: A typical drug development workflow for novel derivatives.

Conclusion

This compound derivatives represent a promising class of compounds in medicinal chemistry, with significant potential as glucokinase activators for the treatment of type 2 diabetes. The modular nature of the scaffold allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and development of new therapeutic agents based on this versatile chemical core. Further exploration of their antimicrobial activities is also warranted.

References

- 1. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 6-(1H-imidazol-1-yl)nicotinic Acid: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 6-(1H-imidazol-1-yl)nicotinic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this document outlines its known physicochemical properties, provides standardized experimental protocols for its characterization, and discusses potential degradation pathways based on the behavior of structurally related molecules.

Core Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol .[1][2] Its structure, featuring both a carboxylic acid group and an imidazole ring, suggests amphoteric properties, with the potential for both acidic and basic behavior. This dual nature is a critical determinant of its solubility and stability characteristics.

| Property | Value | Source |